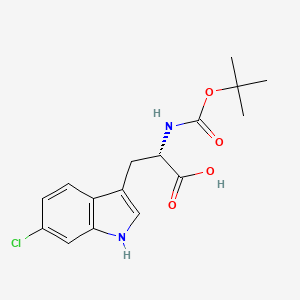

L-N-Boc-6-chlorotryptophan

Übersicht

Beschreibung

L-N-Boc-6-chlorotryptophan is a chemical compound that belongs to the class of tryptophan derivatives. It is a modified form of tryptophan that has a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a chlorine atom attached to the 6-position of the indole ring. This compound is primarily used in research and development settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of L-N-Boc-6-chlorotryptophan typically involves the protection of the amino group of 6-chlorotryptophan with a Boc group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

L-N-Boc-6-chlorotryptophan undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 6-chlorotryptophan.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deprotection Reactions: The Boc group is removed using acids like trifluoroacetic acid (TFA) in DCM at room temperature.

Major Products Formed

Substitution Reactions: The major products are substituted tryptophan derivatives.

Deprotection Reactions: The major product is 6-chlorotryptophan.

Wissenschaftliche Forschungsanwendungen

L-N-Boc-6-chlorotryptophan has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a tool for studying enzyme-substrate interactions and protein modifications.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of L-N-Boc-6-chlorotryptophan involves its interaction with specific molecular targets. The Boc protecting group provides stability and prevents unwanted reactions during synthesis. The chlorine atom on the indole ring can participate in various biochemical interactions, influencing the compound’s reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-L-tryptophan: Similar structure but lacks the Boc protecting group.

5-Chloro-L-tryptophan: Chlorine atom is at the 5-position instead of the 6-position.

4-Chloro-L-phenylalanine: Similar halogenated amino acid but with a phenylalanine backbone.

Uniqueness

L-N-Boc-6-chlorotryptophan is unique due to the presence of both the Boc protecting group and the chlorine atom at the 6-position of the indole ring. This combination provides specific reactivity and stability, making it valuable for various synthetic and research applications.

Biologische Aktivität

L-N-Boc-6-chlorotryptophan is a modified amino acid derivative of tryptophan, notable for its structural features that include a tert-butyloxycarbonyl (Boc) protecting group and a chlorine atom at the sixth position of the indole ring. This compound has garnered interest in biochemical research due to its potential applications in peptide synthesis and its influence on biological activity through structural modifications.

- Chemical Formula : C₁₆H₁₉ClN₂O₄

- CAS Number : 1234875-52-5

- Structure : The Boc group protects the amino group, facilitating selective reactions during peptide synthesis, while the chlorine atom can affect protein structure and function.

Biological Significance

This compound itself is not biologically active; however, when incorporated into peptides, it can significantly alter their interactions with biological targets. The presence of the chlorine atom introduces a strong electron-withdrawing effect, which can enhance binding affinities and stability of peptides in various biological contexts.

- Protein Interaction Modulation : Peptides containing this compound have been shown to modulate protein-protein interactions, making them useful as probes for studying enzyme functions and interactions within cellular pathways .

- Stability and Binding Affinity Improvement : Incorporating this compound into peptide sequences can enhance their stability against proteolytic degradation and improve their binding affinities to target proteins.

- Crystallography Applications : The chlorine atom enhances X-ray crystallography results by improving the signal-to-noise ratio, aiding in the resolution of protein structures.

Case Studies

- Antimicrobial Peptide Development : Research has demonstrated that peptides synthesized with this compound exhibit increased antimicrobial activity compared to their unmodified counterparts. For instance, a study showed that introducing this modified amino acid into peptide sequences resulted in enhanced activity against various bacterial strains .

- Cancer Therapeutics : In studies targeting protein-protein interactions involved in cancer progression, peptides incorporating this compound displayed improved binding characteristics to oncogenic proteins, suggesting potential therapeutic applications in cancer treatment .

- Enzyme-substrate Interaction Studies : The compound has been utilized to investigate enzyme-substrate interactions, particularly in halogenase enzymes that modify tryptophan derivatives. The incorporation of this compound allows for detailed mechanistic studies of these enzymes .

Comparative Analysis

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| L-Tryptophan | Unmodified amino acid | Natural precursor for serotonin |

| L-N-Boc-7-chlorotryptophan | Chlorine at position 7 | Different regioselectivity |

| 6-Chloro-L-Tryptophan | Chlorine at position 6 without Boc | More reactive due to unprotected amino |

| L-N-Boc-Tryptophan | No chlorine modification | Commonly used in peptide synthesis |

| This compound | Chlorine at position 6 with Boc | Selective reactivity and potential applications in peptide synthesis |

Eigenschaften

IUPAC Name |

(2S)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZGOVYNVWFFN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680989 | |

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234875-52-5 | |

| Record name | N-(tert-Butoxycarbonyl)-6-chloro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.